molecular formula C14H12F3N5O B10997975 N-(2-methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(2-methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B10997975
M. Wt: 323.27 g/mol
InChI Key: WXTNGXYKPMMDFV-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a synthetic organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a methoxybenzyl moiety in its structure suggests that it may exhibit unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached via nucleophilic substitution reactions using methoxybenzyl halides or through reductive amination of the corresponding aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl moiety, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions may target the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the trifluoromethyl group may enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both a methoxybenzyl group and a trifluoromethyl group makes this compound unique in terms of its chemical reactivity and potential biological activity.
  • The combination of these groups may result in enhanced pharmacokinetic properties, such as increased metabolic stability and improved bioavailability.

Properties

Molecular Formula

C14H12F3N5O

Molecular Weight

323.27 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C14H12F3N5O/c1-23-10-5-3-2-4-9(10)8-18-11-6-7-12-19-20-13(14(15,16)17)22(12)21-11/h2-7H,8H2,1H3,(H,18,21)

InChI Key

WXTNGXYKPMMDFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=NN3C(=NN=C3C(F)(F)F)C=C2

Origin of Product

United States

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